(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

Catalog No.
S8358044
CAS No.
M.F
C7H9ClO
M. Wt
144.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

Product Name

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

IUPAC Name

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

PQRKEKMZLKKQOP-JKUQZMGJSA-N

SMILES

C1CC2CC1C(C2=O)Cl

Canonical SMILES

C1CC2CC1C(C2=O)Cl

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one is a bicyclic compound characterized by a unique structure featuring a chlorinated carbon atom and a ketone functional group. Its molecular formula is C7H9ClOC_7H_9ClO, and it has a molecular weight of approximately 144.6 g/mol. The compound's stereochemistry is defined by the specific configuration at the chiral centers, contributing to its distinct chemical properties and potential biological activities.

The reactivity of (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one can be attributed to the presence of the chlorine atom and the ketone group. Common reactions may include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon attached to chlorine, leading to various derivatives.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound may participate in condensation reactions with amines or alcohols, forming imines or ethers respectively.

Several methods have been developed for synthesizing (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one:

  • Chlorination of Bicyclo[2.2.1]heptan-2-one: This method involves the direct chlorination of bicyclo[2.2.1]heptan-2-one using chlorine gas or chlorinating agents under controlled conditions.
  • Cyclization Reactions: Starting from simpler precursors, cyclization reactions can be employed to form the bicyclic structure followed by chlorination at the desired position.
  • Enantioselective Synthesis: Techniques such as asymmetric synthesis using chiral catalysts can yield the specific stereoisomer (1R,3S,4S) effectively.

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for developing new drugs targeting specific receptors in the central nervous system.
  • Chemical Research: It can be used as a starting material or intermediate in organic synthesis, particularly in creating more complex molecules.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide could be explored due to its structural properties.

Several compounds share structural similarities with (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptan-2-oneBicyclic KetoneNon-chlorinated version
3-Methylbicyclo[2.2.1]heptan-2-oneMethyl-substitutedAdditional methyl group
3-Chlorobicyclo[2.2.1]heptan-2-olAlcohol derivativeHydroxyl group instead of ketone
3-Chlorobicyclo[3.3.0]octan-6-oneBicyclic KetoneDifferent bicyclic framework

The uniqueness of (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one lies in its specific stereochemistry and functional groups that may influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

144.0341926 g/mol

Monoisotopic Mass

144.0341926 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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